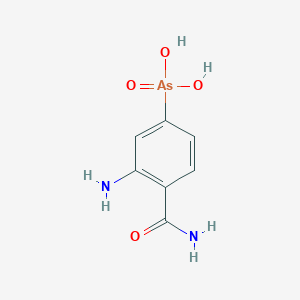
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes bromine, chlorine, and phosphorus atoms, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridothioate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate has several applications in scientific research:
Biology: This compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Wirkmechanismus
The mechanism of action of O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate involves the inhibition of enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, leading to the accumulation of substrates and a decrease in the formation of products. The molecular targets include enzymes involved in vital biological processes, making this compound effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O,O-Diethyl O-(4-nitrophenyl) phosphorothioate
- O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate
- O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate
Uniqueness
O-(1-(4-Bromo-2-chlorophenyl)-2-chloroethenyl) O,O-diethyl phosphorothioate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where selective inhibition of enzymes is required.
Eigenschaften
CAS-Nummer |
2082-40-8 |
|---|---|
Molekularformel |
C12H14BrCl2O3PS |
Molekulargewicht |
420.1 g/mol |
IUPAC-Name |
[(Z)-1-(2-bromo-4-chlorophenyl)-2-chloroethenoxy]-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H14BrCl2O3PS/c1-3-16-19(20,17-4-2)18-12(8-14)10-6-5-9(15)7-11(10)13/h5-8H,3-4H2,1-2H3/b12-8- |
InChI-Schlüssel |
MKWKTOCXWGXLIB-WQLSENKSSA-N |
Isomerische SMILES |
CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Br |
Kanonische SMILES |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


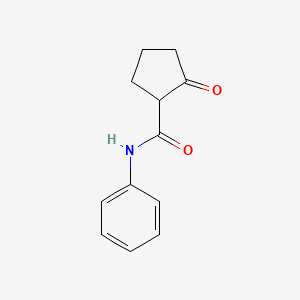
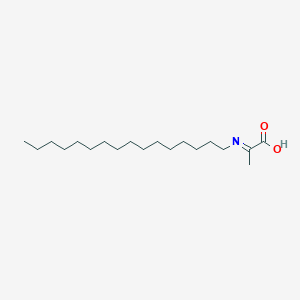

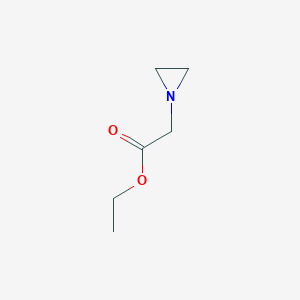
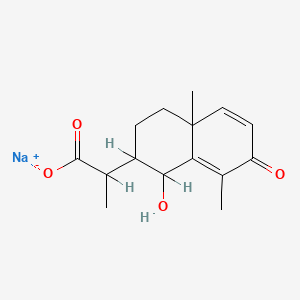
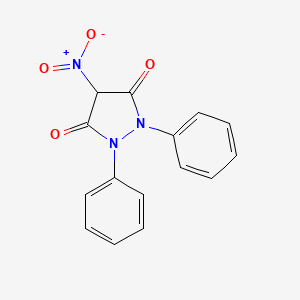

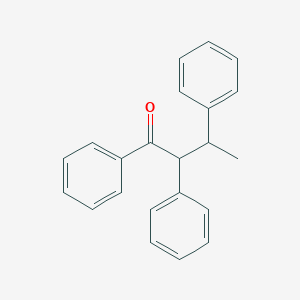
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
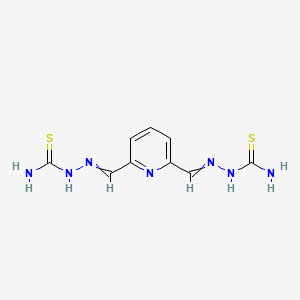
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)

![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
